molecular formula C9H14O2 B14240513 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- CAS No. 309716-28-7

1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)-

Cat. No.: B14240513
CAS No.: 309716-28-7
M. Wt: 154.21 g/mol
InChI Key: QJLPSSSPXITMCC-HLTSFMKQSA-N
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Description

1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is an organic compound characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol). The compound’s structure includes a methyl group and specific stereochemistry, making it a chiral molecule with three stereocenters. This compound is part of the alkyne family, known for their carbon-carbon triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- typically involves multiple steps, including the formation of the alkyne and the introduction of hydroxyl groups. One common method is the use of alkyne metathesis, where a terminal alkyne reacts with a suitable catalyst to form the desired alkyne structure. The hydroxyl groups can be introduced through hydroboration-oxidation reactions, where the alkyne undergoes hydroboration followed by oxidation to form the diol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The alkyne can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and hydroxyl groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Octen-7-yne-3,5-diol, 4-methyl-: Similar structure but without specific stereochemistry.

    1-Octen-7-yne-3,5-diol: Lacks the methyl group.

    1-Octen-7-yne-3-ol: Contains only one hydroxyl group.

Uniqueness

1-Octen-7-yne-3,5-diol, 4-methyl-, (3R,4S,5S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of three stereocenters and the combination of alkyne and diol functionalities make it a versatile compound in various applications.

Properties

CAS No.

309716-28-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(3R,4S,5S)-4-methyloct-1-en-7-yne-3,5-diol

InChI

InChI=1S/C9H14O2/c1-4-6-9(11)7(3)8(10)5-2/h1,5,7-11H,2,6H2,3H3/t7-,8-,9+/m1/s1

InChI Key

QJLPSSSPXITMCC-HLTSFMKQSA-N

Isomeric SMILES

C[C@@H]([C@H](CC#C)O)[C@@H](C=C)O

Canonical SMILES

CC(C(CC#C)O)C(C=C)O

Origin of Product

United States

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